DL-threo-2-methylisocitrate

説明

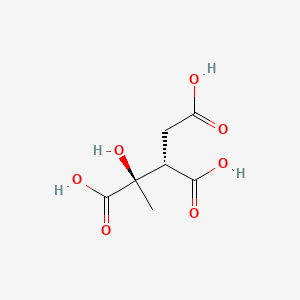

(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid is a 3-hydroxybutane-1,2,3-tricarboxylic acid which has (2S,3R) configuration. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate.

Methylisocitric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid is a natural product found in Homo sapiens with data available.

(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

作用機序

Target of Action

The primary target of DL-threo-2-methylisocitrate is isocitrate lyase 1 (ICL1) . ICL1 is an enzyme that plays a crucial role in the glyoxylate cycle, a pathway that enables the body to convert fats into sugars. It catalyzes the cleavage of isocitrate to succinate and glyoxylate .

Mode of Action

This compound acts as a substrate for ICL1 . The Km of purified recombinant ICL1 for threo-D(s)L(s)-isocitrate (ICA) was determined to be 188 μM using Michaelis-Menten non-linear least squares fit, with a kcat of 5.24 s-1 . The Km for this compound was approximately fourfold higher at 718 μM with a kcat of 1.25 s-1 .

Biochemical Pathways

This compound is involved in the glyoxylate and methylcitrate cycles . These cycles are critical for the metabolism of certain organisms, including Mycobacterium tuberculosis . The compound’s interaction with ICL1 influences these biochemical pathways, affecting the conversion of fats into sugars .

Result of Action

The interaction of this compound with ICL1 affects the glyoxylate and methylcitrate cycles . This can influence the metabolism of certain organisms, potentially leading to changes at the molecular and cellular levels . .

生化学分析

Biochemical Properties

DL-threo-2-methylisocitrate is primarily known for its role as a substrate of isocitrate lyase 1 (ICL1). The enzyme ICL1 catalyzes the cleavage of isocitrate into succinate and glyoxylate. The interaction between this compound and ICL1 is characterized by a Km value of approximately 718 μM and a kcat of 1.25 s^-1, which indicates a relatively high affinity and catalytic efficiency . This compound is also involved in the methylcitrate cycle, where it interacts with enzymes such as methylcitrate synthase and methylcitrate dehydratase .

Cellular Effects

This compound influences various cellular processes, particularly in bacteria such as Mycobacterium tuberculosis. It is involved in the metabolism of propionate, a by-product of fatty acid oxidation. The accumulation of this compound can lead to toxic effects on cells if not properly metabolized. It affects cell signaling pathways and gene expression related to the methylcitrate cycle, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with isocitrate lyase 1 (ICL1). The enzyme catalyzes the cleavage of this compound into pyruvate and succinate. This reaction is crucial for the metabolism of propionate in bacteria. The binding of this compound to ICL1 involves specific amino acid residues in the active site, which accommodate the additional methyl group without significant changes to the enzyme’s structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it can be metabolized efficiently without causing significant adverse effects. At high doses, this compound can lead to toxic effects, including disruptions in cellular metabolism and potential damage to tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound can be safely administered .

Metabolic Pathways

This compound is involved in the methylcitrate cycle, a metabolic pathway that helps in the clearance of propionyl-CoA, a by-product of fatty acid oxidation. The enzymes involved in this pathway include methylcitrate synthase, methylcitrate dehydratase, and isocitrate lyase 1. These enzymes catalyze the conversion of propionyl-CoA to pyruvate and succinate, which are then utilized in the tricarboxylic acid (TCA) cycle .

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within the cell. The distribution of this compound is crucial for its role in metabolic pathways and cellular processes .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it participates in the methylcitrate cycle. The enzymes involved in this cycle, including isocitrate lyase 1, are also localized in the mitochondria. This subcellular localization is essential for the efficient metabolism of this compound and the proper functioning of the methylcitrate cycle .

生物活性

DL-threo-2-methylisocitrate (MICA) is a biochemical compound that plays a significant role in various metabolic pathways, particularly in the context of propionate metabolism. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications for cellular metabolism based on diverse research findings.

Overview of this compound

This compound is a substrate for isocitrate lyase 1 (ICL1), an enzyme that catalyzes the cleavage of isocitrate and related compounds in the methylcitrate cycle. This cycle is crucial for the metabolism of propionate in various organisms, including bacteria and fungi. MICA's structural properties allow it to interact with several metabolic enzymes, influencing their activity and cellular functions.

-

Inhibition of Enzymatic Activity :

- MICA has been identified as a potent inhibitor of NADP-dependent isocitrate dehydrogenase (ICD). The inhibition constant () for MICA is approximately 1.55 μM, indicating strong competitive inhibition against this enzyme when propionate is present as a carbon source .

- The enzymatic activity of ICL1 towards MICA shows a high Km value (>15 mM), suggesting that while it can act on MICA, its efficiency may be limited by substrate concentration .

-

Impact on Cellular Growth :

- Studies have demonstrated that deletion mutants lacking the gene encoding methylisocitrate lyase exhibit impaired growth on propionate as the sole carbon source. This impairment highlights the essential role of MICA in energy metabolism and cellular growth under specific conditions .

- The presence of MICA has been shown to significantly inhibit asexual conidiation in fungal species, further emphasizing its impact on developmental processes within cells .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Case Studies

-

Fungal Metabolism :

A study focusing on Aspergillus nidulans demonstrated that strains deficient in methylisocitrate lyase were unable to utilize propionate effectively, leading to reduced growth rates and altered metabolic profiles . This underscores the importance of MICA in fungal metabolism. -

Bacterial Systems :

In Escherichia coli, the presence of MICA was linked to metabolic shifts that favored alternative carbon sources when propionate was available. This adaptability highlights the compound's role in bacterial survival and energy production under varying environmental conditions .

科学的研究の応用

Enzymatic Substrate

DL-threo-2-methylisocitrate serves as a substrate for isocitrate lyase (ICL), an enzyme crucial for the glyoxylate cycle and methylcitrate cycle in various microorganisms. It has been shown to exhibit dual activity for both threo-D(s)L(s)-isocitrate and this compound, which are important for understanding metabolic pathways in bacteria such as Mycobacterium tuberculosis (Mtb) .

Enzyme Kinetics

The kinetic parameters of MICA have been characterized, revealing a value of 718 μM and a of 1.25 s when tested with ICL1 . In comparison, threonine-D(s)L(s)-isocitrate (ICA) has a lower of 188 μM and a higher of 5.24 s, indicating that MICA is less efficiently utilized by the enzyme .

Antimicrobial Research

MICA has garnered attention in the search for novel antitubercular agents. The enzyme ICL is essential for the survival of Mtb during latent infection, making it a promising target for drug development. Studies have demonstrated that inhibitors of ICL can effectively reduce the viability of Mtb in vitro . The synthesis of MICA has been explored as part of developing new inhibitors that target this enzyme, potentially leading to more effective treatments against tuberculosis .

Case Study: Inhibition Mechanism

Research indicates that MICA can inhibit growth in strains of M. tuberculosis by disrupting metabolic pathways critical for bacterial survival . The identification and characterization of ICL inhibitors that utilize MICA as a substrate could provide insights into developing new therapeutic strategies against drug-resistant strains.

Metabolic Studies

In addition to its role as an enzyme substrate, this compound is involved in metabolic studies concerning propionate metabolism in bacteria. Inhibition studies have shown that MICA affects the growth of certain bacterial strains on propionate as a sole carbon source, highlighting its potential role in understanding microbial metabolism and interactions with various substrates .

Structural Biology

The structural characterization of enzymes interacting with MICA has provided insights into their catalytic mechanisms. For instance, studies involving the crystallization of ICL with MICA have elucidated the enzyme's active site and catalytic base, which can inform drug design efforts targeting similar enzymes across different pathogens .

Potential Therapeutic Applications

The exploration of MICA as a drug target extends beyond tuberculosis to other pathogens such as Coxiella burnetii, which causes Q fever. Research has indicated that methylisocitrate lyase (PrpB), which acts on MICA, is essential for the survival of this pathogen, suggesting that inhibitors targeting this enzyme could serve as effective antimicrobials .

特性

IUPAC Name |

(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7/c1-7(14,6(12)13)3(5(10)11)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t3-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKPKXCSHMJWCF-WVBDSBKLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)O)C(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]([C@H](CC(=O)O)C(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301209270 | |

| Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71183-66-9 | |

| Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71183-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。